molecular formula C24H29ClFN3O3S B2773034 2-(4-fluorophenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride CAS No. 1216725-29-9

2-(4-fluorophenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride

Cat. No. B2773034
CAS RN: 1216725-29-9
M. Wt: 494.02
InChI Key: ULXNYEBQCIZMLS-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C24H29ClFN3O3S and its molecular weight is 494.02. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Research into similar compounds includes the development of novel derivatives with anti-inflammatory activities. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and evaluated for their anti-inflammatory potential, with some showing significant activities (Sunder & Maleraju, 2013).

Metabolism Studies

  • Comparative metabolism studies of chloroacetamide herbicides and their metabolites in human and rat liver microsomes have been conducted. These studies help in understanding the metabolic pathways and potential toxicities or therapeutic effects of compounds with similar functional groups (Coleman et al., 2000).

Antipsychotic Potential

  • Analogous compounds, such as 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, have been explored for their antipsychotic-like profiles in behavioral animal tests. These compounds provide a basis for the development of new antipsychotic medications without the typical interactions with dopamine receptors (Wise et al., 1987).

Kinase Inhibitory and Anticancer Activities

  • The synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives, including studies on Src kinase inhibitory and anticancer activities, highlight the potential of similar compounds in cancer therapy. Specific derivatives have shown to inhibit Src kinase, suggesting their role in targeted cancer treatment (Fallah-Tafti et al., 2011).

properties

IUPAC Name

2-(4-fluorophenyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O3S.ClH/c1-17-4-9-20(30-2)22-23(17)32-24(26-22)28(11-3-10-27-12-14-31-15-13-27)21(29)16-18-5-7-19(25)8-6-18;/h4-9H,3,10-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXNYEBQCIZMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)CC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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